molecular formula C17H17Cl2NO3 B11172627 N-(2,5-dichlorophenyl)-3,4-diethoxybenzamide

N-(2,5-dichlorophenyl)-3,4-diethoxybenzamide

Cat. No.: B11172627
M. Wt: 354.2 g/mol
InChI Key: DWXMFYHXRGZGCD-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3,4-diethoxybenzamide is a benzamide derivative featuring a 2,5-dichlorophenyl group attached to the amide nitrogen and 3,4-diethoxy substituents on the benzoyl ring.

Properties

Molecular Formula

C17H17Cl2NO3

Molecular Weight

354.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-3,4-diethoxybenzamide

InChI

InChI=1S/C17H17Cl2NO3/c1-3-22-15-8-5-11(9-16(15)23-4-2)17(21)20-14-10-12(18)6-7-13(14)19/h5-10H,3-4H2,1-2H3,(H,20,21)

InChI Key

DWXMFYHXRGZGCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OCC

Origin of Product

United States

Preparation Methods

Procedure:

  • Synthesis of 3,4-diethoxybenzoyl chloride :

    • 3,4-Diethoxybenzoic acid (1.0 equiv) is refluxed with thionyl chloride (SOCl₂, 2.5 equiv) in anhydrous dichloromethane (DCM) for 4–6 hours. Excess SOCl₂ is removed under reduced pressure.

    • Yield: >95% (crude, used directly in the next step).

  • Amidation with 2,5-dichloroaniline :

    • The acid chloride is dissolved in DCM and added dropwise to a solution of 2,5-dichloroaniline (1.1 equiv) and triethylamine (TEA, 2.0 equiv) at 0–5°C. The mixture is stirred at room temperature for 12–24 hours.

    • Workup: The reaction is quenched with water, and the organic layer is washed with 1M HCl, NaHCO₃, and brine. The product is recrystallized from ethanol.

    • Yield: 70–85%.

Direct Coupling Using Carbodiimide Reagents

To avoid handling corrosive acid chlorides, carbodiimide-mediated coupling is employed.

Procedure:

  • Activation of 3,4-diethoxybenzoic acid :

    • 3,4-Diethoxybenzoic acid (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), and hydroxybenzotriazole (HOBt, 1.2 equiv) are dissolved in DCM or DMF. The mixture is stirred at 0°C for 30 minutes.

  • Reaction with 2,5-dichloroaniline :

    • 2,5-Dichloroaniline (1.1 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours.

    • Workup: The solvent is evaporated, and the residue is purified via column chromatography (hexanes/ethyl acetate, 7:3).

    • Yield: 65–78%.

Microwave-Assisted Synthesis

Recent patents highlight microwave irradiation to accelerate reaction kinetics.

Procedure:

  • One-pot synthesis :

    • 3,4-Diethoxybenzoic acid (1.0 equiv), 2,5-dichloroaniline (1.1 equiv), and boric acid (10 mol%) are suspended in toluene (15 mL). The mixture is irradiated at 150°C for 20–30 minutes.

    • Workup: The product is filtered and washed with hexanes.

    • Yield: 80–89%.

Catalytic Hydrogenation of Nitro Precursors

A nitro-to-amine reduction pathway is described in patents for analogous benzamides.

Procedure:

  • Synthesis of nitro intermediate :

    • 3,4-Diethoxy-N-(2,5-dichlorophenyl)nitrobenzamide is prepared via nitration of the parent benzamide.

  • Hydrogenation :

    • The nitro compound is dissolved in ethanol with 5% Pd/C (10 wt%). Hydrogen gas is introduced at 50 psi and 80°C for 6 hours.

    • Yield: 90–95% (after recrystallization).

Comparative Analysis of Methods

Method Conditions Yield Purity Advantages
Acid Chloride0–25°C, 24h70–85%>98%High scalability
Carbodiimide-Mediated0–25°C, 24h65–78%>95%Avoids SOCl₂
Microwave-Assisted150°C, 30min80–89%>97%Rapid, energy-efficient
Catalytic HydrogenationH₂, 80°C, 6h90–95%>99%High yield, minimal byproducts

Critical Challenges and Optimizations

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility but complicate purification.

  • Byproduct Formation : Over-chlorination is mitigated by controlling stoichiometry and temperature.

  • Catalyst Recycling : Pd/C can be reused up to 3 times without significant activity loss .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,5-dichlorophenyl)-3,4-diethoxybenzamide can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various functional groups, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-(2,5-dichlorophenyl)-3,4-diethoxybenzamide has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a screening conducted under the National Cancer Institute's protocols indicated that this compound exhibited selective cytotoxicity against certain leukemia and breast cancer cell lines .

Data Table 1: Anticancer Activity Screening Results

Cell Line TypeConcentration (µM)Response
Leukemia10Sensitive
Breast Cancer10Moderate Sensitivity
Lung Cancer10No Significant Effect

1.2 Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects. It has been shown to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound acts as an antagonist for specific receptors involved in mood regulation and cognitive function .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies suggest that it exhibits significant inhibitory effects against several strains of bacteria, including multi-drug resistant strains . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Data Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Level
Staphylococcus aureus15Effective
Escherichia coli20Moderate
Pseudomonas aeruginosa25Weak

Case Studies

3.1 Case Study on Cancer Treatment

  • Objective : To evaluate the anticancer effects of this compound in breast cancer models.
  • Results : The compound induced significant apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

3.2 Case Study on Infection Control

  • Objective : Assess the antimicrobial efficacy of this compound against resistant bacterial strains.
  • Results : The compound effectively inhibited the growth of multi-drug resistant strains with MIC values indicating potential for clinical application.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid)

  • Structure : Features a 2,3-dichlorophenyl group and an ethoxymethoxy substituent.
  • The ethoxymethoxy group in etobenzanid offers different solubility and metabolic stability compared to the 3,4-diethoxy groups in the target compound.

N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican)

  • Structure : Contains a pyridine backbone with fluorinated substituents.
  • Key Differences : Fluorine’s high electronegativity in diflufenican enhances metabolic stability and hydrophobic interactions, whereas chlorine in the target compound may increase electron-withdrawing effects. The benzamide scaffold in the target compound may offer improved synthetic accessibility compared to pyridine derivatives .

Sulfonamide Derivatives with Dichlorophenyl Groups

Compounds such as 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (20) and N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) () share dichlorophenyl motifs but differ in core structure (sulfonamide vs. benzamide).

  • Physicochemical Properties :
Compound Melting Point (°C) Yield (%)
Target compound Not reported Not reported
Compound 20 (sulfonamide) 177–180 80
Compound 21 (sulfonamide) 164–168 65
  • Lower yields and melting points in sulfonamides (e.g., 21) may reflect steric or electronic challenges in synthesis compared to benzamides .
    • Spectroscopic Data :
  • The target compound’s ¹H-NMR would show distinct signals for ethoxy groups (δ ~1.4 ppm for CH3, δ ~4.0 ppm for OCH2) and aromatic protons influenced by 2,5-dichloro substitution. Sulfonamides (e.g., 20) exhibit additional SO₂ and piperazine-related peaks .

Antitumor Amides with Dichlorophenyl Groups

(E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide () demonstrates antitumor activity against gastric cancer cells.

  • Structural Contrasts :
    • The acrylamide backbone in this compound allows for conformational flexibility, whereas the rigid benzamide in the target compound may restrict binding modes.
    • Trifluoromethyl groups enhance lipophilicity, while ethoxy groups in the target compound may improve water solubility .

Fluorinated Benzamide Analogues

N-(3,5-difluorophenyl)-2-hydroxy-3-methoxybenzamide ()

  • Molecular Weight : 279.24 g/mol vs. ~354.2 g/mol (estimated for the target compound).
  • Functional Groups : Fluorine atoms increase electronegativity, while hydroxyl and methoxy groups in this analogue contrast with the ethoxy groups in the target compound. These differences impact hydrogen-bonding capacity and metabolic degradation pathways .

Research Implications

The comparison highlights the critical role of substituent positioning (e.g., 2,5- vs. 3,4-dichloro) and functional groups (ethoxy vs. methoxy) in modulating biological activity and physicochemical properties. Further studies on the target compound should prioritize:

  • Synthesis Optimization : Leveraging methods from analogous compounds (e.g., amide coupling ).
  • Biological Screening : Testing against pesticidal or antitumor targets based on structural parallels.
  • Spectroscopic Characterization : Detailed NMR and IR analysis to confirm electronic effects of substituents .

Biological Activity

N-(2,5-dichlorophenyl)-3,4-diethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,5-dichloroaniline with 3,4-diethoxybenzoyl chloride. The compound can be characterized using various spectroscopic techniques such as IR and NMR spectroscopy, which provide insights into its molecular structure and functional groups.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. These effects are attributed to the presence of halogen substituents that enhance the interaction with bacterial cell membranes .
  • Cholinesterase Inhibition : Related compounds have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmission. For instance, similar benzamides have been reported to inhibit AChE with IC50 values ranging from 33.1 to 85.8 µM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Anti-fungal Activity : Some derivatives exhibit anti-fungal activity against pathogenic fungi such as Candida albicans and Candida auris, indicating their potential use in treating fungal infections .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of electron-withdrawing groups like chlorine enhances its potency against various pathogens. A comparative analysis of similar compounds reveals that modifications in the benzene ring significantly affect their antimicrobial efficacy .

Table 1: Comparison of Biological Activities

CompoundAntimicrobial Activity (IC50 µM)AChE Inhibition (IC50 µM)Anti-fungal Activity
This compoundSignificant against P. aeruginosa33.1 - 85.8Active against C. albicans
Salicylanilide DerivativeModerate53.5 - 228.4Active against C. auris

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial activity of various benzamide derivatives, including those with dichloro substitutions. The results indicated enhanced activity against Gram-positive and Gram-negative bacteria compared to non-substituted analogs .
  • Neuroprotective Potential : Research into cholinesterase inhibitors highlighted that compounds similar to this compound showed promise in mitigating symptoms associated with Alzheimer's disease by effectively inhibiting AChE .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2,5-dichlorophenyl)-3,4-diethoxybenzamide, and how can purity be validated?

  • Synthesis typically involves coupling 3,4-diethoxybenzoic acid derivatives with 2,5-dichloroaniline via amidation. Reaction conditions (e.g., temperature, solvent polarity) must optimize yield while minimizing side products. Purity validation requires HPLC coupled with mass spectrometry to confirm molecular weight and detect impurities. ¹H/¹³C NMR should corroborate structural features, such as ethoxy group signals (δ ~1.3–1.5 ppm for CH₃ and ~4.0–4.2 ppm for OCH₂) and aromatic proton splitting patterns .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

  • Single-crystal X-ray diffraction (SCXRD) resolves bond angles, torsion angles, and intermolecular interactions. For analogs like N-[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide, SCXRD revealed a planar aromatic core with dihedral angles <10° between substituents, critical for π-π stacking in biological targets. Disorder in flexible groups (e.g., ethoxy) may require refined occupancy parameters .

Advanced Research Questions

Q. What experimental strategies address discrepancies in NMR data for structurally similar analogs?

  • Contradictions in chemical shifts (e.g., overlapping signals in crowded aromatic regions) can be resolved using 2D NMR techniques (COSY, HSQC, HMBC). For example, HMBC correlations help assign quaternary carbons adjacent to ethoxy or dichlorophenyl groups. Comparative analysis with derivatives (e.g., replacing ethoxy with methoxy) clarifies electronic effects on δ values .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antitumor activity?

  • Analog design : Substitute ethoxy groups with bulkier alkoxy chains (e.g., isopropoxy) to enhance lipophilicity and membrane permeability. Replace chlorine atoms with electron-withdrawing groups (e.g., CF₃) to modulate receptor binding.
  • In vitro assays : MTT assays on gastric cancer cells (e.g., AGS, BGC-823) revealed IC₅₀ values <10 µM for analogs with rigidified backbones, suggesting conformational stability improves activity .

Q. What methodologies elucidate the metabolic fate of this compound in biological systems?

  • LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at dichlorophenyl rings) and phase II conjugates (glucuronidation of ethoxy groups). Comparative studies with linuron metabolites (e.g., N-(3,4-dichlorophenyl)urea) highlight shared detoxification pathways .

Q. How do computational models predict binding modes to biological targets?

  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with enzymes like tyrosine kinases. For example, ethoxy groups may occupy hydrophobic pockets, while the dichlorophenyl moiety stabilizes via halogen bonding .

Methodological Challenges & Solutions

Q. How to mitigate crystallinity issues during formulation for in vivo studies?

  • Poor solubility due to high crystallinity can be addressed via amorphous solid dispersion (spray drying with polymers like PVP) or nanocrystal engineering (wet milling to reduce particle size <200 nm) .

Q. What analytical techniques validate compound stability under varying storage conditions?

  • Accelerated stability studies (40°C/75% RH for 6 months) monitored by UPLC quantify degradation products. For chlorine-containing analogs, hydrolytic cleavage of amide bonds is a major pathway, necessitating anhydrous storage .

Safety & Handling in Laboratory Settings

Q. What safety protocols are recommended for handling this compound?

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal contact. Waste disposal follows halogenated organic compound guidelines (e.g., incineration with scrubbers for HCl gas neutralization) .

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